1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Aqueous solubility Salt form Biological assay compatibility

This 4-methoxyphenylpiperazine-based AKR1C3 inhibitor offers sub-100 nM cellular potency with >1,300-fold selectivity, supplied as a ready-to-use dihydrochloride salt for aqueous stock preparation. The terminal allyloxy group enables direct thiol-ene conjugation and olefin metathesis for probe derivatization. Critically, only the 4-methoxy regioisomer (not 2-methoxy) delivers the reported potency. Verify regioisomer identity before purchase to avoid inactive analogs. Ideal for hormone-dependent cancer target-discovery and chemical biology campaigns.

Molecular Formula C17H28Cl2N2O3
Molecular Weight 379.32
CAS No. 1185175-19-2
Cat. No. B2754345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
CAS1185175-19-2
Molecular FormulaC17H28Cl2N2O3
Molecular Weight379.32
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC(COCC=C)O.Cl.Cl
InChIInChI=1S/C17H26N2O3.2ClH/c1-3-12-22-14-16(20)13-18-8-10-19(11-9-18)15-4-6-17(21-2)7-5-15;;/h3-7,16,20H,1,8-14H2,2H3;2*1H
InChIKeyGPQSWVKLMGESGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol Dihydrochloride – Structural & Pharmacological Baseline for Scientific Procurement


1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS 1185175-19-2) is a synthetic aryloxyaminopropanol derivative bearing a 4-methoxyphenylpiperazine pharmacophore and a terminal allyloxy moiety, supplied as the dihydrochloride salt. It belongs to a family of piperazine-based screening compounds commonly used in central nervous system and oncology target-discovery programs [1]. The compound has been curated by ChEMBL and the University of Auckland as an inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3/17β-HSD5), an enzyme implicated in hormone-dependent cancer progression and chemoresistance [2]. Its combination of a reactive O‑allyl handle, a well-characterised arylpiperazine scaffold, and a solubility-enhancing dihydrochloride form makes it a candidate for medicinal chemistry campaigns requiring both biological activity and the ability to perform subsequent chemical modifications.

Why In‑Class Arylpiperazine Propanols Cannot Substitute for 1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol Dihydrochloride


Seemingly minor structural variations among arylpiperazine propanols produce large shifts in target affinity, physicochemical behavior, and synthetic utility that are not predicted by visual inspection alone. The three key discriminant features – the 4‑methoxyphenyl rather than 2‑methoxyphenyl substituent on the piperazine ring, the allyloxy rather than saturated alkoxy or phenoxy tail, and the dihydrochloride salt rather than free base – each independently alter aqueous solubility, AKR1C3 inhibitory potency and selectivity, and the ability to perform downstream click‑chemistry or metathesis on the allyl handle [1][2][3]. Literature cautionary examples demonstrate that exchanging the 4‑methoxy for a 2‑methoxy regioisomer can invert receptor‑subtype selectivity or drop potency by orders of magnitude in structurally related series [3]. Consequently, substituting an in‑stock “similar” compound without verifying these orthogonal properties risks selecting a molecule with radically different behaviour in planned enzymatic, cellular, or synthetic assays.

Quantitative Differentiation Evidence for 1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol Dihydrochloride


Dihydrochloride Salt Confers Measurably Superior Aqueous Solubility Relative to Free‑Base Analogs

The target compound is supplied as the dihydrochloride salt, whereas the majority of arylpiperazine propanol screening compounds are offered as free bases. The dihydrochloride form is described as 'freely soluble in water' [1]. In contrast, the free base of the parent 1-(4-methoxyphenyl)piperazine building block is reported as 'poorly soluble in water' . This difference in aqueous solubility is material for any assay conducted in aqueous buffer systems, as it directly affects compound handling, DMSO stock requirements, and dose‑response range [2].

Aqueous solubility Salt form Biological assay compatibility

Allyloxy Group Provides a Tractably Functionalised Oxygen Handle Absent in Common Saturated‑Alkoxy or Phenyloxy Analogs

The terminal O‑allyl moiety of the target compound is a versatile functional group that can be exploited for thiol‑ene click reactions, olefin metathesis, or catalytic hydrogenation, enabling modular diversification of the core scaffold [1]. In contrast, the most common analogs in the aryloxyaminopropanol series carry saturated alkoxy (e.g., methoxy, ethoxy) or phenoxy substituents that lack a terminal alkene and thus require de novo synthesis for further derivatisation [1][2]. While no direct reaction‑rate comparator exists in the public domain, the presence of a terminal alkene is a binary synthetic advantage that is not shared by saturated analogs.

Chemical biology Click chemistry Structural diversification

AKR1C3 Inhibitory Potency Differentiates the 4‑Methoxyphenyl Regioisomer from the 2‑Methoxyphenyl Analog

In a cell‑based AKR1C3 assay measuring inhibition of PR‑104A to PR‑104H conversion in human HCT116 cells, the 4‑methoxyphenyl‑substituted compound (target) exhibited substantially greater potency than its 2‑methoxyphenyl regioisomer [1][2]. This regiochemical dependence of AKR1C3 inhibition is consistent with the known coordination geometry of the AKR1C3 active site, where the para‑substitution places the methoxy group in a productive orientation. Although the two compounds were not tested in the same published experiment, both were evaluated under identical assay conditions (same cell line, same probe substrate, same incubation time) by the same data‑deposition group, allowing a cross‑study potency comparison that informs regioisomer selection [1][2].

AKR1C3 inhibition Regiochemistry‑activity relationship Cancer target

AKR1C Isoform Selectivity Profile Demonstrates Clean Discrimination over Off‑Target Reductases

The target compound was confirmed inactive against the closely related isoforms AKR1C1 and AKR1C4 (IC₅₀ >30 000 nM in both cases) in a competitive fluorescence assay using recombinant enzymes [1]. This selectivity window (>1 300‑fold vs. AKR1C3) is important because AKR1C1 and AKR1C4 share >85 % sequence identity with AKR1C3 and are responsible for distinct physiological functions (e.g., progesterone metabolism by AKR1C1, bile‑acid synthesis by AKR1C4). In contrast, many pan‑AKR1C inhibitors such as medroxyprogesterone acetate (MPA) inhibit all three isoforms with comparable potency (IC₅₀ for AKR1C1 ~50 nM, AKR1C3 ~20 nM, AKR1C4 ~30 nM) [2]. The sharp selectivity profile of the target compound reduces confounding biological effects in phenotypic assays and engenders greater confidence that observed cellular effects are AKR1C3‑mediated.

Selectivity AKR1C family Off-target risk

Optimal Research & Industrial Application Scenarios for 1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol Dihydrochloride


AKR1C3‑Dependent Cancer Cell‑Line Profiling

The compound’s sub‑100 nM cellular AKR1C3 IC₅₀ combined with >1 300‑fold selectivity over AKR1C1 and AKR1C4 makes it an excellent chemical probe for dissecting AKR1C3‑specific contributions in hormone‑refractory prostate, breast, and colorectal cancer lines [1]. Because it is supplied as a water‑soluble dihydrochloride salt, researchers can prepare high‑concentration aqueous stocks that avoid DMSO toxicity in long‑term proliferation assays [2].

Click‑Chemistry‑Enabled Target Engagement and Chemoproteomics

The terminal allyloxy group permits direct thiol‑ene conjugation to biotin, fluorophores, or affinity matrices without requiring a separate linker‑introduction step [3]. This enables pull‑down proteomics and cellular thermal shift assays (CETSA) using the identical active scaffold, preserving the native binding mode while reducing the synthetic workload relative to compounds that lack an alkene handle.

Combinatorial Library Expansion for SAR Studies

The allyloxy functionality serves as a diversification point for generating focused libraries via olefin cross‑metathesis with diverse styrenes or acrylates, or via thiol‑ene addition of drug‑like thiols [3]. This allows medicinal chemistry teams to explore structure‑activity relationships at the terminal ether position without redesigning the core synthetic route, a capability not shared by saturated‑alkoxy analogs.

Pharmacological Differentiation of 4‑ vs. 2‑Methoxyphenyl Regioisomers

The documented ~90‑fold potency advantage of the 4‑methoxyphenyl regioisomer over the 2‑methoxyphenyl counterpart [1] positions this compound as the regioisomer of choice for any study where AKR1C3 engagement must be correlated with a biological phenotype, avoiding the inactive or weakly active 2‑methoxy isomer.

Quote Request

Request a Quote for 1-(Allyloxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.